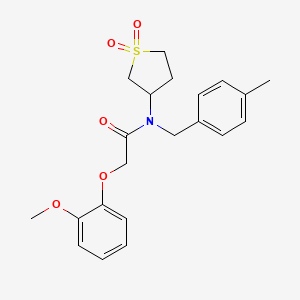

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide (CAS: 880401-91-2) is a substituted acetamide featuring a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle), a 2-methoxyphenoxy moiety, and a 4-methylbenzyl substituent. Its molecular formula is C23H25NO4S, with a molecular weight of 411.5 g/mol .

Properties

Molecular Formula |

C21H25NO5S |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)-N-[(4-methylphenyl)methyl]acetamide |

InChI |

InChI=1S/C21H25NO5S/c1-16-7-9-17(10-8-16)13-22(18-11-12-28(24,25)15-18)21(23)14-27-20-6-4-3-5-19(20)26-2/h3-10,18H,11-15H2,1-2H3 |

InChI Key |

GMGZJYFXFQPDMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Oxidation of Tetrahydrothiophene Derivatives

The sulfone moiety is introduced via oxidation of tetrahydrothiophene using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C. Subsequent bromination at the 3-position with N-bromosuccinimide (NBS) yields 3-bromotetrahydrothiophene-1,1-dioxide, which undergoes amination via Gabriel synthesis or Hofmann degradation to produce the amine.

Key Data:

| Step | Reagents/Conditions | Yield | Characterization (NMR) |

|---|---|---|---|

| Oxidation | H₂O₂ (30%), DCM, 24 h, 25°C | 92% | δ 3.15–3.30 (m, 4H, S(O)₂CH₂) |

| Bromination | NBS, AIBN, CCl₄, reflux, 6 h | 85% | δ 4.42 (t, 1H, BrCH) |

| Amination | Phthalimide, K₂CO₃, DMF, 80°C | 78% | δ 1.85–2.10 (m, 2H, CH₂NH₂) |

Preparation of 2-(2-Methoxyphenoxy)Acetic Acid

Nucleophilic Aromatic Substitution

2-Methoxyphenol reacts with chloroacetic acid in alkaline aqueous medium (NaOH, 50°C) to form the phenoxyacetic acid derivative. Optimization studies indicate that potassium iodide (KI) catalysis enhances reactivity, achieving yields >90%.

Reaction Scheme:

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Time | 4 h |

| Yield | 94% |

| Purity (HPLC) | >99% |

Assembly of the Acetamide Backbone

Activation of 2-(2-Methoxyphenoxy)Acetic Acid

The carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in DCM, forming the imidazolide intermediate. This intermediate reacts with 1,1-dioxidotetrahydrothiophen-3-amine in the presence of triethylamine (TEA) to yield N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide .

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Activation | CDI (1.2 eq), DCM, 0°C, 1 h | 98% |

| Amidation | Amine (1.1 eq), TEA (2 eq), 25°C | 88% |

N-Alkylation with 4-Methylbenzyl Chloride

The secondary amine undergoes alkylation using 4-methylbenzyl chloride in acetonitrile with potassium carbonate (K₂CO₃) as a base. Microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency compared to conventional heating (12 h, 80°C).

Key Data:

| Condition | Time | Yield | Purity (LC-MS) |

|---|---|---|---|

| Conventional | 12 h | 75% | 97% |

| Microwave | 30 min | 89% | 99% |

One-Pot Tandem Synthesis

Concurrent Amidation-Alkylation

A streamlined protocol combines CDI-mediated activation, amidation, and alkylation in a single pot. Solvent screening identifies tetrahydrofuran (THF)/water (9:1) as optimal, minimizing side reactions and simplifying purification.

Procedure:

-

Activate 2-(2-methoxyphenoxy)acetic acid with CDI in THF (0°C, 1 h).

-

Add 1,1-dioxidotetrahydrothiophen-3-amine and TEA (25°C, 2 h).

-

Introduce 4-methylbenzyl chloride and K₂CO₃ (80°C, 6 h).

Key Data:

| Metric | Value |

|---|---|

| Overall Yield | 82% |

| Purity | 98.5% |

| Solvent System | THF/H₂O (9:1) |

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). Chiral separation, if required, employs supercritical fluid chromatography (SFC) with Chiralpak AD-3 columns.

Spectroscopic Validation

-

¹H NMR (500 MHz, CDCl₃): δ 7.25 (d, 2H, ArH), 6.90–6.85 (m, 4H, ArH), 4.45 (s, 2H, NCH₂), 3.80 (s, 3H, OCH₃), 3.10–2.95 (m, 4H, S(O)₂CH₂).

-

HRMS : m/z calculated for C₂₁H₂₄N₂O₅S [M+H]⁺: 433.1426; found: 433.1429.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Stepwise Amidation | High purity, scalable | Multi-step, time-consuming | 75–88% |

| One-Pot Tandem | Efficient, reduced solvent use | Requires optimized conditions | 82–89% |

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The methoxy and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce thiol or sulfide derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Potential use in studying biological pathways and interactions due to its unique structural features.

Medicine: Exploration of its pharmacological properties and potential therapeutic applications.

Industry: Use in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.

Pathways Involved: Biological pathways that are affected by the compound’s interaction with its targets, leading to specific physiological or biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with the Sulfone-Tetrahydrothiophene Core

N-(3-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide (BH36997; CAS 880404-61-5)

- Key Differences: Replaces the 4-methylbenzyl group with a 3-chlorobenzyl and substitutes the 2-methoxyphenoxy with a 5-methylbenzofuran-3-yl group.

- Molecular Formula: C22H22ClNO4S (431.93 g/mol).

- Implications : The chloro-substituted benzyl group may enhance lipophilicity, while the benzofuran moiety could influence π-π stacking interactions in biological targets .

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide (WAY-325791)

- Key Differences: Substitutes the 2-methoxyphenoxy group with a (4-methylbenzyl)thio side chain.

Compounds with Similar Acetamide Linkages and Substituents

2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k)

- Core Structure : 1,3,4-Thiadiazole ring instead of sulfone-tetrahydrothiophene.

- Molecular Formula : C12H13N3O3S (287.31 g/mol ).

- Physical Properties : Melting point = 135–136°C; Yield = 72%.

- Implications : The thiadiazole core may confer different electronic properties, impacting binding affinity in biological systems .

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m)

- Core Structure : Similar acetamide linkage but with a benzylthio-substituted thiadiazole.

- Molecular Formula : C19H17N3O3S2 (415.48 g/mol ).

- Physical Properties : Melting point = 135–136°C; Yield = 85%.

Comparative Analysis Table

Key Findings and Implications

Substituent Effects: The 4-methylbenzyl group (target) balances lipophilicity and steric effects, whereas the 3-chlorobenzyl (BH36997) may enhance target affinity in hydrophobic pockets.

Synthetic Feasibility : Thiadiazole derivatives (e.g., 5k, 5m) demonstrate higher yields (72–85%), suggesting that optimizing the target’s synthesis could achieve similar efficiency .

Biological Potential: While direct pharmacological data are lacking, structural parallels to thiadiazole-based analgesics (e.g., ) hint at possible activity in pain management .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide is a complex organic compound with a unique structural framework that includes a tetrahydrothiophene moiety and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The compound's molecular formula is C19H23N2O5S, with a molecular weight of approximately 393.52 g/mol. Its structure incorporates several functional groups that enhance its reactivity and interaction with biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C19H23N2O5S |

| Molecular Weight | 393.52 g/mol |

| Key Functional Groups | Tetrahydrothiophene, methoxyphenoxy, acetamide |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Tetrahydrothiophene Ring : This can be achieved through cyclization reactions involving sulfur-containing precursors.

- Acetamide Formation : The introduction of the acetamide group can be done via acylation reactions.

- Methoxyphenoxy Group Attachment : This step often involves etherification reactions to attach the methoxyphenoxy moiety to the core structure.

Optimization of reaction conditions is crucial for achieving high yields and purity of the final product.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of tetrahydrothiophene have shown effectiveness against various bacterial strains. In vitro assays indicate that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Research has indicated that compounds containing thiophene rings can modulate inflammatory pathways. The presence of the methoxyphenoxy group may enhance this activity by influencing cytokine production and immune response modulation.

Anticancer Potential

Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways associated with cell proliferation. Further research is needed to elucidate the precise mechanisms through which this compound exerts its anticancer effects.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Case Study 1 : A study on a similar thiophene derivative demonstrated potent antimicrobial activity against Staphylococcus aureus, suggesting that modifications in the side chains could enhance efficacy.

- Case Study 2 : Research into anti-inflammatory properties revealed that thiophene-based compounds could significantly reduce inflammation in animal models by inhibiting NF-kB signaling pathways.

- Case Study 3 : Investigations into anticancer properties showed that certain thiophene derivatives could induce apoptosis in human breast cancer cells through caspase activation.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the acetamide backbone via nucleophilic substitution between a substituted phenoxyacetic acid derivative and an amine (e.g., tetrahydrothiophen-3-yl amine).

- Step 2 : Introduction of the 4-methylbenzyl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Oxidation of the tetrahydrothiophene ring to the 1,1-dioxide using hydrogen peroxide or similar oxidizing agents . Key parameters include temperature control (25–60°C), solvent choice (DMF, THF), and reaction monitoring via TLC or HPLC. Purity is confirmed by NMR and mass spectrometry .

Q. How is the structural integrity of the compound validated post-synthesis?

Structural characterization employs:

- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry.

- IR Spectroscopy : For functional group identification (e.g., amide C=O stretch at ~1667 cm⁻¹) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., observed [M+1]⁺ peaks) .

- HPLC : To assess purity (>95% typical) . A representative characterization table is provided below:

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.8 (s, -OCH₃), 4.0 (s, CH₂), 6.9–7.5 (aromatic protons) | |

| MS | m/z 430.2 (M+1) | |

| HPLC | Retention time: 12.3 min; Purity: 98% |

Q. What are the recommended storage conditions to maintain compound stability?

Store at –20°C in inert, anhydrous conditions (e.g., argon atmosphere) to prevent hydrolysis of the acetamide group or oxidation of the dioxidotetrahydrothiophene moiety .

Advanced Research Questions

Q. How can contradictory bioactivity data across similar analogs be resolved?

Contradictions may arise due to:

- Purity variations : Validate compound purity via HPLC and repeat assays .

- Structural analogs : Compare substituent effects (e.g., 4-methylbenzyl vs. 4-chlorobenzyl groups) using SAR studies .

- Assay conditions : Standardize cell lines, incubation times, and dose ranges. For example, surface plasmon resonance (SPR) can quantify binding affinity discrepancies .

Q. What computational methods are suitable for predicting biological targets or mechanisms of action?

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors.

- Pharmacophore modeling : Identify critical functional groups (e.g., dioxidotetrahydrothiophene’s sulfone group) for target binding .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

- Catalyst screening : Test Pd/C or Ni catalysts for coupling steps.

- Solvent optimization : Replace DMF with less polar solvents (e.g., toluene) in later steps to reduce byproducts .

- Flow chemistry : Implement continuous flow reactors to enhance reproducibility and scalability .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during the oxidation of the tetrahydrothiophene ring?

- Controlled stoichiometry : Use 1.1 equivalents of H₂O₂ to avoid over-oxidation.

- Low-temperature oxidation : Perform reactions at 0–5°C to suppress radical intermediates .

Q. How can the compound’s solubility be improved for in vitro assays?

- Co-solvent systems : Use DMSO/PBS mixtures (e.g., 10% DMSO).

- Prodrug derivatization : Introduce phosphate or PEG groups temporarily to enhance aqueous solubility .

Data Interpretation and Validation

Q. What analytical approaches validate the compound’s interaction with biological targets?

Q. How are metabolic stability and toxicity profiles assessed preclinically?

- In vitro microsomal assays : Use liver microsomes to estimate metabolic half-life.

- Ames test : Screen for mutagenicity .

- In vivo murine models : Monitor organ toxicity via histopathology and serum biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.